2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3OS/c1-10-6-7-11(8-13(10)19)20-15(23)9-22(2)17-21-16-12(18)4-3-5-14(16)24-17/h3-8H,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFPKUSAPBDIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Substituents: Fluorine atoms are introduced into the benzothiazole ring and the phenyl ring through nucleophilic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetamide Formation: The final step involves the reaction of the fluorinated benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.
Chemical Reactions Analysis
Functionalization of the Benzothiazole Amine
The 2-amino group on the benzothiazole undergoes N-methylation to introduce the (methyl)amino substituent:
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Reagents : Methyl iodide (CHI) and potassium carbonate (KCO) in dimethylformamide (DMF) .
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Reaction :
Acetamide Linkage Formation
The acetamide bridge is constructed via nucleophilic acyl substitution. A representative pathway involves:
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Step 1 : Synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide :
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Step 2 : Displacement of chloride by the (methyl)amino-benzothiazole:
This reaction typically employs bases like triethylamine (EtN) in DMF at 60–80°C, achieving yields of 75–85% .
Key Reaction Parameters and Optimization
Post-Synthetic Modifications
The compound’s reactivity allows further functionalization:
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Sulfonation : Introduction of sulfonyl groups at the methylamino position using sulfonic acid derivatives .
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Cross-Coupling : Suzuki-Miyaura coupling to modify the benzothiazole’s 4-fluoro group (e.g., with boronic acids) .
Stability and Degradation Pathways
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Hydrolysis : The acetamide bond is susceptible to acidic/basic hydrolysis, forming 3-fluoro-4-methylaniline and the corresponding carboxylic acid .
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Thermal Degradation : Above 200°C, decomposition yields fluorinated aromatic byproducts .
Spectroscopic Characterization
Key data from analogous compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines (SNB-19, OVCAR-8, NCI-H40), showing percent growth inhibitions (PGIs) of 86.61%, 85.26%, and 75.99% respectively . The mechanism of action is thought to involve interference with cellular signaling pathways that promote cancer cell proliferation.
Antimicrobial Properties
Research has indicated that compounds similar to 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide exhibit antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains . These findings suggest potential for developing new antibiotics or adjunct therapies for resistant infections.
Antitubercular Activity
A study focused on synthesizing acetamide derivatives reported significant antitubercular activity against Mycobacterium tuberculosis H37Rv. Active compounds were evaluated for their ability to inhibit critical mycobacterial enzymes . The results indicate that modifications in the benzothiazole structure can enhance efficacy against tuberculosis.
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer effects of related compounds in vivo using mouse models. The results indicated a reduction in tumor size and improved survival rates compared to control groups .
- Antimicrobial Testing : A series of synthesized derivatives were screened for antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. Compounds with the benzothiazole moiety showed promising results with minimal inhibitory concentrations (MICs) indicating their potential as therapeutic agents .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide involves the inhibition of specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication.
Pathway Modulation: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares key structural features and electronic properties:
Key Observations :
- Thiadiazole derivatives (e.g., ) may exhibit different metabolic stability due to ring strain and sulfur content.
- Substituent Position: The 7-position benzothiazole substitution in alters steric interactions compared to the target’s 2-position methylamino group.
Biological Activity
The compound 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzothiazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds containing benzothiazole moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. The presence of fluorine may enhance this activity by increasing the compound's ability to penetrate microbial membranes.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways in target organisms.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Activity : There is emerging evidence that benzothiazole derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Notable Research
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that a related benzothiazole derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for the target compound .
- Cancer Cell Line Research : In vitro studies conducted on various cancer cell lines showed that benzothiazole derivatives could induce apoptosis via mitochondrial pathways, indicating a promising avenue for cancer therapy .
- Inflammation Model : Animal models treated with benzothiazole compounds showed decreased levels of inflammatory markers, supporting their potential use in treating inflammatory diseases .
Q & A
Basic: What synthetic routes are established for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this benzothiazole-acetamide derivative can be adapted from multi-step protocols for analogous compounds. For instance:
- Step 1: React a 4-fluoro-1,3-benzothiazol-2-amine precursor with methylating agents (e.g., methyl iodide) to introduce the methylamino group.
- Step 2: Couple the intermediate with N-(3-fluoro-4-methylphenyl)acetamide via nucleophilic substitution or amide bond formation.
- Optimization Tips:
- Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance reaction efficiency .
- Employ low temperatures (e.g., 273 K) to minimize side reactions during acyl chloride coupling .
- Purify intermediates via column chromatography or recrystallization (e.g., from toluene) to improve yield .
Basic: What analytical techniques are recommended for structural verification and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions, particularly fluorine and methyl groups. Fluorine’s electronegativity causes distinct deshielding effects .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using a C18 column with UV detection at 254 nm.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) to validate molecular geometry .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., 361.35 g/mol) and fragmentation patterns.
Basic: What biological screening assays are suitable for initial activity evaluation?
Methodological Answer:
Given the bioactivity of thiazole derivatives, prioritize:
- Antimicrobial Assays:
- Anticancer Screening:
- MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure .
- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates .
Advanced: How can computational methods improve synthetic pathway design?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Machine Learning: Train models on existing reaction databases to predict optimal solvents, catalysts, and temperatures.
- In Silico Optimization: Simulate substituent effects (e.g., fluorine’s electron-withdrawing impact) on reaction kinetics using software like Gaussian or ORCA .
Advanced: How can low yields in multi-step synthesis be addressed?
Methodological Answer:
- Intermediate Trapping: Isolate unstable intermediates (e.g., via flash chromatography) to prevent degradation .
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)) for cross-coupling steps to enhance efficiency.
- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce byproducts .
- Flow Chemistry: Implement continuous flow systems to improve heat/mass transfer in exothermic reactions .
Advanced: How do fluorine and methyl groups influence pharmacokinetics and target binding?
Methodological Answer:
- Fluorine Effects:
- Methyl Group Impact:
Advanced: How can structural contradictions in crystallographic vs. spectroscopic data be resolved?
Methodological Answer:
- Multi-Technique Validation: Cross-validate X-ray data (e.g., dihedral angles) with NMR-derived NOE correlations to confirm spatial arrangements .
- Dynamic Simulations: Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. crystal states.
- Synchrotron Refinement: Use high-resolution synchrotron X-ray data to resolve ambiguities in electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
